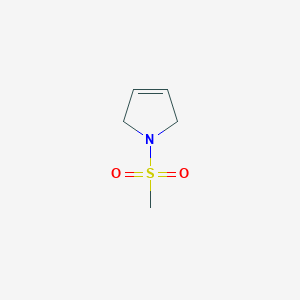

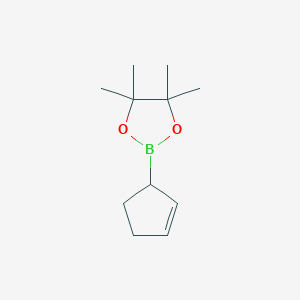

![molecular formula C11H12N2O3S B1356244 Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 667435-71-4](/img/structure/B1356244.png)

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

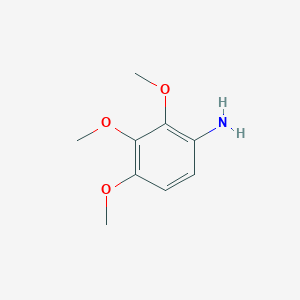

“Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate” (MCAETC) is a chemical compound that belongs to the class of thiophene derivatives. It has a CAS Number of 667435-71-4 and a molecular weight of 252.29 . The IUPAC name for this compound is methyl 2-[(cyanoacetyl)amino]-5-ethyl-3-thiophenecarboxylate .

Molecular Structure Analysis

The InChI code for MCAETC is 1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

MCAETC has a molecular weight of 252.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.科学的研究の応用

Fluorescence Properties

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, a derivative of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has been studied for its fluorescence properties. The compound, synthesized using acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, displayed novel fluorescence characteristics (Guo Pusheng, 2009).

Antimicrobial Applications

Research has shown that derivatives of 2-aminothiophene-3-carboxylates, including the methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, exhibit promising antimicrobial activities. This was demonstrated in a study where various substituted thiophenes were synthesized and their antimicrobial efficacy evaluated (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Catalysis and Synthesis Techniques

The compound has been used in studies exploring phase transfer catalysis techniques. These studies focus on the synthesis of amino-thiophene-carboxylates, including methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, using eco-friendly techniques (R. D. Shah, 2011).

Biological Activity

Studies have explored the biological activity of thiophene derivatives. For instance, ethyl 2-amino-5-ethylthiophene-3-carboxylate was used to synthesize novel compounds that showed significant inhibitory activities against certain plants at specific dosages (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).

Dye Synthesis

The compound's derivatives have been used in the synthesis of dyes, particularly in the textile industry. For instance, specific aminothiophene derivatives were synthesized and used to create monoazo disperse dyes, exhibiting good fastness properties on polyester fabric (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Safety And Hazards

特性

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQDACKKEQFRKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)